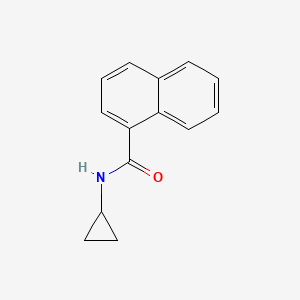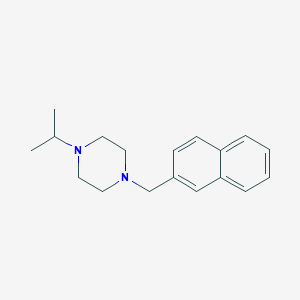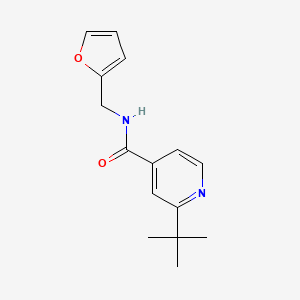
N-cyclopropyl-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-naphthamide (CPN) is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. It is a cyclopropyl derivative of naphthamide, which is a class of compounds known for their diverse biological activities. CPN has been found to possess a range of interesting properties that make it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-naphthamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors. N-cyclopropyl-1-naphthamide has been shown to bind to the TRPA1 ion channel, which is involved in the perception of pain and inflammation. N-cyclopropyl-1-naphthamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
N-cyclopropyl-1-naphthamide has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as anxiolytic and sedative effects. N-cyclopropyl-1-naphthamide has also been shown to have neuroprotective effects, making it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-1-naphthamide has several advantages as a pharmacological tool for scientific research. It is relatively easy to synthesize and has a range of interesting properties that make it a valuable tool for investigating various biological processes. However, there are also some limitations to its use. N-cyclopropyl-1-naphthamide can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Future Directions
There are several future directions for the use of N-cyclopropyl-1-naphthamide in scientific research. One potential area of research is the development of new drugs for the treatment of pain and inflammation. N-cyclopropyl-1-naphthamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs in this area. Another potential area of research is the development of drugs for the treatment of neurodegenerative diseases. N-cyclopropyl-1-naphthamide has been shown to have neuroprotective effects, making it a potential candidate for the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, N-cyclopropyl-1-naphthamide could be used as a tool to investigate the role of ion channels and receptors in various biological processes, providing valuable insights into the underlying mechanisms of disease.
Synthesis Methods
N-cyclopropyl-1-naphthamide can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 1-naphthoyl chloride in the presence of a base. The resulting product can be purified using techniques such as column chromatography or recrystallization. The synthesis of N-cyclopropyl-1-naphthamide is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-cyclopropyl-1-naphthamide has been used extensively in scientific research as a pharmacological tool to investigate various biological processes. It has been found to have a range of interesting properties, including the ability to modulate the activity of certain ion channels and receptors. N-cyclopropyl-1-naphthamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
N-cyclopropylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(15-11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBQDQBHGKMMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
![7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)


![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)

![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)



![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5845361.png)